2-(1-Aminoethyl)-4-(propan-2-YL)phenol

Catalog No.
S13825217
CAS No.
M.F
C11H17NO
M. Wt
179.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Aminoethyl)-4-(propan-2-YL)phenol

Product Name

2-(1-Aminoethyl)-4-(propan-2-YL)phenol

IUPAC Name

2-(1-aminoethyl)-4-propan-2-ylphenol

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

InChI

InChI=1S/C11H17NO/c1-7(2)9-4-5-11(13)10(6-9)8(3)12/h4-8,13H,12H2,1-3H3

InChI Key

UTAPZSIBVBROOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)C(C)N

2-(1-Aminoethyl)-4-(propan-2-yl)phenol is an organic compound characterized by a phenolic structure with an aminoethyl group and an isopropyl substituent. Its molecular formula is C12H17NO, and it features a hydroxyl group (-OH) attached to a benzene ring, which contributes to its reactivity and biological activity. The compound is notable for its potential applications in medicinal chemistry, particularly due to its ability to interact with various biological targets.

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones. Common reagents for this reaction include potassium permanganate and chromium trioxide under acidic conditions.
  • Reduction: The amino group can be reduced to form secondary amines, typically using lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The aromatic ring can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced in the presence of Lewis acid catalysts.

2-(1-Aminoethyl)-4-(propan-2-yl)phenol exhibits significant biological activity due to its structural features. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, enhancing interactions with enzymes and receptors. This compound has been studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties . Its mechanism of action involves modulation of enzyme activity and receptor interactions, which can influence various biochemical pathways.

The synthesis of 2-(1-Aminoethyl)-4-(propan-2-yl)phenol typically involves the following methods:

  • Alkylation: A common synthetic route is the alkylation of 4-isopropylphenol with 2-bromoethylamine under basic conditions. Potassium carbonate is often used as a base, and the reaction is conducted in a polar aprotic solvent like dimethylformamide at elevated temperatures.
  • Industrial Production: In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Catalysts and optimized reaction conditions are utilized to achieve high selectivity and purity of the final product.

The applications of 2-(1-Aminoethyl)-4-(propan-2-yl)phenol span various fields:

  • Pharmaceuticals: Its potential therapeutic effects make it a candidate for drug development targeting inflammatory diseases or infections.
  • Biochemical Research: The compound's ability to modulate enzyme activity makes it useful in biochemical studies aimed at understanding enzyme kinetics and mechanisms .

Studies on the interactions of 2-(1-Aminoethyl)-4-(propan-2-yl)phenol with biological targets have revealed its potential role in modulating enzymatic pathways. The aminoethyl group facilitates ionic interactions while the phenolic group participates in hydrogen bonding, influencing the activity of various enzymes and receptors involved in metabolic processes .

Several compounds share structural similarities with 2-(1-Aminoethyl)-4-(propan-2-yl)phenol. These include:

  • 2-(1-Aminoethyl)-5-(propan-2-YL)phenol
  • 2-(1-Aminoethyl)-3-(propan-2-YL)phenol
  • 2-(1-Aminoethyl)-4-(methyl)phenol

Uniqueness

The uniqueness of 2-(1-Aminoethyl)-4-(propan-2-yl)phenol lies in the specific positioning of its functional groups. This arrangement influences its reactivity and interaction profiles compared to its analogs, resulting in distinct chemical and biological properties that may not be present in similar compounds. For instance, the combination of the isopropyl group and the aminoethyl moiety provides unique steric and electronic effects that enhance its biological activity .

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

179.131014166 g/mol

Monoisotopic Mass

179.131014166 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types